

Application Notes: Extraction, Purification, and Analysis of Royal Jelly Acid (10-HDA)

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Compound of Interest

Compound Name: *Royal Jelly acid*

Cat. No.: *B191426*

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Introduction

Royal Jelly, a secretion from the hypopharyngeal and mandibular glands of young worker honeybees (*Apis mellifera*), is a complex substance renowned for its nutritional and pharmacological properties.^{[1][2]} A key bioactive component, unique to Royal Jelly, is trans-10-hydroxy-2-decenoic acid (10-HDA), also known as **Royal Jelly acid**.^{[2][3]} This unsaturated fatty acid is a critical marker for the quality and authenticity of Royal Jelly and is credited with many of its biological activities, including anti-inflammatory, immunomodulatory, neuroprotective, and anti-tumor effects.^{[3][4][5]}

These application notes provide detailed protocols for the extraction, purification, and quantification of 10-HDA from Royal Jelly. Additionally, they explore the key signaling pathways modulated by this fatty acid, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Overview

The concentration of 10-HDA can vary depending on the source and processing of the Royal Jelly. High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurate quantification due to its sensitivity, precision, and the simplicity of sample preparation.^{[6][7]}

Table 1: Typical Concentration of 10-HDA in Royal Jelly

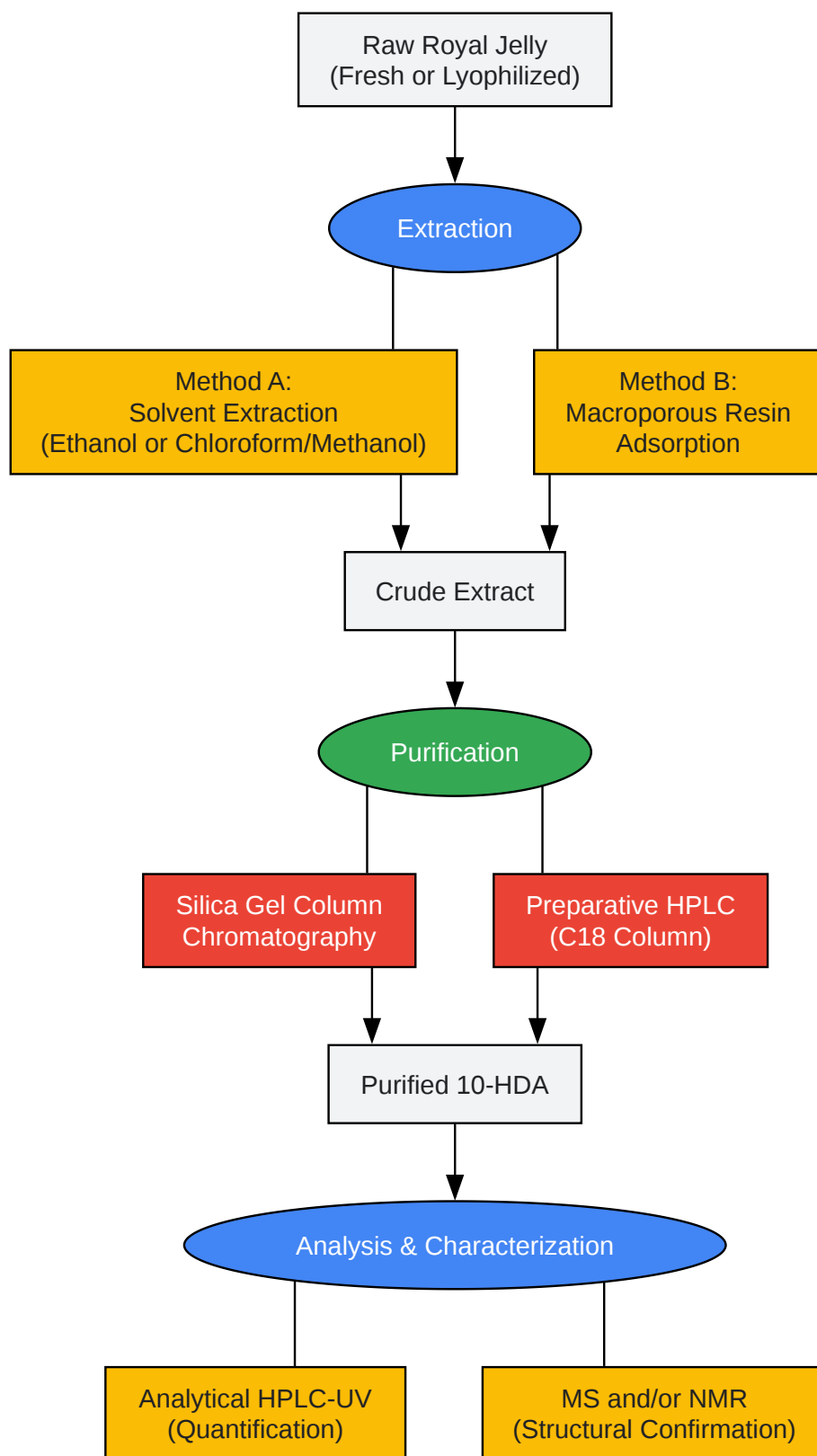
Royal Jelly Type	10-HDA Concentration Range (%)	Reference
Pure/Fresh Royal Jelly	1.26 - 2.21	[8]
Pure Royal Jelly Creams	1.85 - 2.18	[6]
Lyophilized (Freeze-Dried) Powder	3.01 - 6.28	[8]

Table 2: Performance Characteristics of a Validated HPLC Method for 10-HDA Quantification

Parameter	Value	Reference
Column	C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm)	[6]
Mobile Phase	Methanol, Water, and Phosphoric Acid (e.g., 55:45:2.7, v/v/v)	[2][6]
Flow Rate	1.0 mL/min	[6]
Detection Wavelength	210 - 215 nm	[6]
Limit of Detection (LOD)	0.048 - 0.05 µg/mL	[6]
Limit of Quantification (LOQ)	0.145 - 0.25 µg/mL	[6]
Recovery Rate	97.4 - 105.9%	[6]
Repeatability (RSD)	< 0.46%	

Experimental Workflow

The overall process for isolating and analyzing 10-HDA involves initial extraction from the raw Royal Jelly matrix, followed by purification to remove other lipids and impurities, and finally, analysis and quantification.



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Caption: General workflow for 10-HDA extraction, purification, and analysis.

Experimental Protocols

Protocol 1: Extraction using Macroporous Adsorption Resin

This method is suitable for large-scale production due to its simplicity and high recovery rate.[9]

Materials:

- Fresh or lyophilized Royal Jelly
- 95% Ethanol
- Deionized Water
- Macroporous Adsorption Resin (e.g., X-5)
- Chromatography column
- Rotary evaporator
- Freeze-dryer

Procedure:

- Sample Preparation: Dissolve Royal Jelly in 95% ethanol (e.g., a 1:3 w/v ratio).[9]
- Ultrasonic Extraction: Sonicate the mixture for 15-30 minutes to ensure complete dissolution of 10-HDA.[6][9]
- Centrifugation: Centrifuge the solution (e.g., at 3000 r/min for 5 minutes) and collect the supernatant.[9]
- Dilution: Dilute the supernatant with deionized water.
- Adsorption: Add the macroporous resin to the diluted extract and shake (e.g., at 150 r/min) for 3-4 hours to allow for static adsorption of 10-HDA onto the resin.[9]
- Column Packing: Pack the resin into a chromatography column.

- Elution of Impurities: First, wash the column with 20% ethanol to elute impurities.[9]
- Elution of 10-HDA: Perform a dynamic desorption using 75-95% ethanol to elute the bound 10-HDA. Collect the eluant.[9]
- Concentration: Concentrate the collected desorption solution using a rotary evaporator.
- Drying: Freeze-dry the concentrated sample to obtain a white mass of 10-HDA with a purity that can exceed 92.5%.[9]

Protocol 2: Extraction by Solvent Partitioning & Silica Gel Chromatography

This protocol is a classic laboratory method for isolating free fatty acids.[10]

Materials:

- Fresh Royal Jelly, stored at -80°C
- Chloroform
- Methanol
- Hexane
- 0.1 M Sodium Hydroxide (NaOH)
- 1 M Hydrochloric Acid (HCl)
- Anhydrous Sodium Sulfate
- Silica gel for column chromatography
- TLC plates
- Rotary evaporator

Procedure:

- **Lipid Extraction:** Thaw and weigh the Royal Jelly sample. Add chloroform at a 1:10 (w/v) ratio and stir for 30 minutes. Filter the mixture and collect the filtrate.[\[10\]](#)
- **Phase Separation:** Add methanol to the filtrate at a 1:5 (v/v) ratio and stir for 30 minutes to create a two-phase system. Collect the upper phase containing the lipid fraction.[\[10\]](#)
- **Fatty Acid Isolation:** Add hexane to the collected upper phase at a 1:5 (v/v) ratio and stir. Collect the new upper phase which contains the free fatty acids, including 10-HDA.[\[10\]](#)
- **Neutralization & Acidification:** Neutralize the fatty acid fraction with 0.1 M NaOH. Subsequently, acidify the solution to a pH of 3-4 using 1 M HCl.[\[10\]](#)
- **Purification Pre-step:** Extract the acidified solution with chloroform to remove impurities. Dry the chloroform layer with anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.[\[10\]](#)
- **Silica Gel Chromatography:** Dissolve the resulting residue in a minimal amount of chloroform and apply it to a silica gel column.[\[10\]](#)
- **Gradient Elution:** Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).[\[10\]](#)
- **Fraction Collection:** Collect the fractions and analyze them using Thin-Layer Chromatography (TLC) to identify those containing 10-HDA.[\[10\]](#)
- **Final Concentration:** Combine the 10-HDA-rich fractions and concentrate them using a rotary evaporator to yield the purified compound.[\[10\]](#)

Protocol 3: Purification by Preparative HPLC

For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended following initial extraction.[\[11\]](#)

Materials:

- Crude 10-HDA extract

- Methanol (HPLC grade)
- Deionized water (HPLC grade)
- Preparative HPLC system with a UV detector
- Semi-preparative or preparative C18 or C8 column[11]
- Lyophilizer

Procedure:

- **Sample Preparation:** Dissolve the crude 10-HDA extract in the mobile phase (e.g., a mixture of methanol and water).
- **Chromatography:** Inject the sample into the preparative HPLC system.
- **Separation:** Use an isocratic or gradient separation protocol with methanol and water to separate 10-HDA from remaining impurities.[11]
- **Fraction Collection:** Monitor the separation with a UV detector (at 210-215 nm) and collect the fraction corresponding to the 10-HDA peak.
- **Purity Confirmation:** Re-analyze a small portion of the collected fraction using an analytical HPLC system to confirm purity.
- **Lyophilization:** Freeze-dry the purified fraction to obtain 10-HDA as a solid powder for storage.[11]

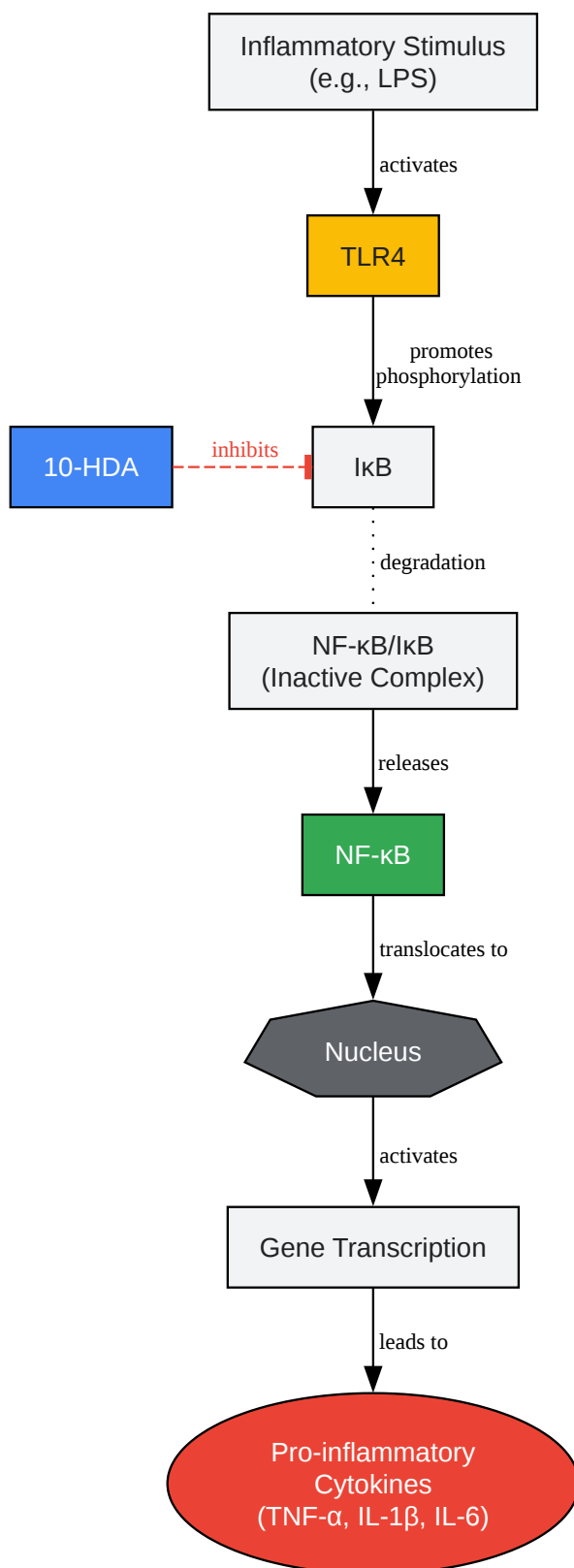
Biological Activity and Key Signaling Pathways

10-HDA exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.

Anti-inflammatory Signaling

10-HDA has demonstrated significant anti-inflammatory properties, primarily through the suppression of the NF- κ B pathway.[1][5] In inflammatory conditions, stimuli like

lipopolysaccharides (LPS) can activate this pathway, leading to the production of pro-inflammatory cytokines such as TNF- α and various interleukins.[4][5][12]





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